N2-Benzoyl-2'-deoxy-5'-O-DMT-D-guanosine
Overview
Description
Synthesis Analysis
The synthesis of N2-Benzoyl-2'-deoxy-5'-O-DMT-D-guanosine and related derivatives involves complex chemical procedures designed to introduce protective groups at specific sites of the guanosine molecule. Efficient methods have been developed for synthesizing guanosine derivatives, including those with N2-benzoyl protection. These methods involve nucleophilic addition-elimination reactions and are essential for incorporating these derivatives into oligonucleotides with high yield and specificity (Kamaike et al., 2001).
Molecular Structure Analysis
The molecular structure of N2-Benzoyl-2'-deoxy-5'-O-DMT-D-guanosine is characterized by specific functional groups that confer stability and reactivity suitable for oligonucleotide synthesis. The benzoyl and dimethoxytrityl (DMT) groups serve as protective agents, facilitating the selective removal and addition of other nucleotides in the synthesis of oligonucleotides. Studies on related guanosine derivatives provide insights into the stability and reactivity of the glycosyl bond, crucial for the integrity of the nucleic acid chain (Devasagayam et al., 1991).
Scientific Research Applications
Synthesis and Biophysical Properties
- N2-Benzoyl-2'-deoxy-5'-O-DMT-D-guanosine is involved in the synthesis of various nucleosides and nucleotides. For instance, the paper by Hasan, Tomasz, and Shaw (1997) discusses the synthesis of N7-cyanoborane 2'-deoxyguanosine, a compound similar to normal guanosine but incapable of hydrogen bonding at the 7-position due to differences from normal guanosine. This research highlights the biochemical and biophysical properties of these compounds, illustrating their utility in the synthesis of base-boronated oligonucleotides (Hasan, Tomasz, & Shaw, 1997).
RNA Synthesis and Modifications
- The compound is also used in the synthesis of RNA and its derivatives. For example, Bleasdale et al. (1994) describe methods for synthesizing 15N-labelled guanosines and deoxyguanosines, which are crucial for incorporating into oligonucleotides. This research is significant for understanding the chemical synthesis of RNA and its applications in biotechnology and medicinal chemistry (Bleasdale et al., 1994).
Acrylic Bone Cement Modification
- Interestingly, this compound also finds applications outside of direct biochemical synthesis. Vázquez et al. (1998) synthesized a long chain acid derivative bearing an aromatic tertiary amine group, which acts as an activator for curing acrylic cements at low temperatures, reducing biological adverse effects associated with classical activators. This research opens pathways for biomedical applications, particularly in orthopedics (Vázquez et al., 1998).
Oligonucleotide Synthesis
- The compound is integral in oligonucleotide synthesis, as demonstrated by Gregoire and Neilson (1978), who describe the preparation of 2′-O-tetrahydropyranyl derivatives of guanosine and adenosine necessary for insertion in phosphotriester oligonucleotide synthesis. This research is fundamental in understanding the chemical processes involved in the synthesis of RNA and DNA oligonucleotides (Gregoire & Neilson, 1978).
Chemical Protection in RNA Synthesis
- N2-Benzoyl-2'-deoxy-5'-O-DMT-D-guanosine is also used in protecting guanine bases during RNA synthesis. Damha et al. (1992) developed a novel strategy for simultaneously protecting the lactam and N2-amino functions of guanine nucleosides, which is crucial in RNA synthesis and modifications (Damha et al., 1992).
Safety And Hazards
The safety and hazards associated with “N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” are not detailed in the search results. It’s important to note that this compound is intended for research or manufacturing use only and is not intended for human or veterinary use.
Future Directions
“N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” has potential applications in nucleic acid synthesis and as a precursor for modified DNA and RNA molecules. Its role in the synthesis of nucleoside analogs and anti-viral drugs suggests it may have future applications in the treatment of diseases such as HIV and hepatitis C .
properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-22-31-30(44)21-32(50-31)43-23-39-33-34(43)40-37(42-36(33)46)41-35(45)24-9-5-3-6-10-24/h3-20,23,30-32,44H,21-22H2,1-2H3,(H2,40,41,42,45,46)/t30-,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUYPNDIDSPRHU-DCMFLLSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5NC(=NC6=O)NC(=O)C7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5NC(=NC6=O)NC(=O)C7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10305260 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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